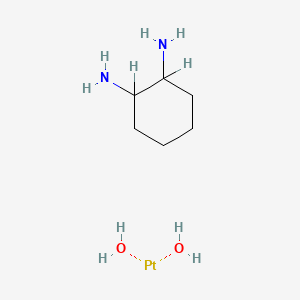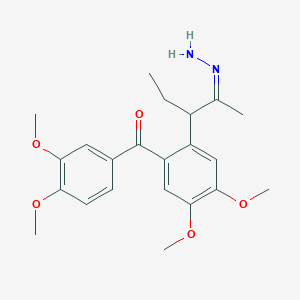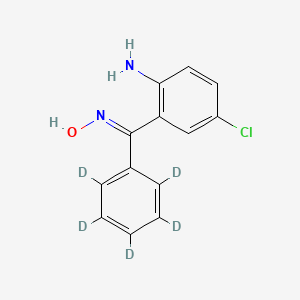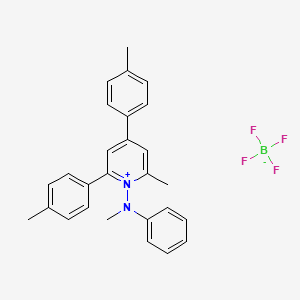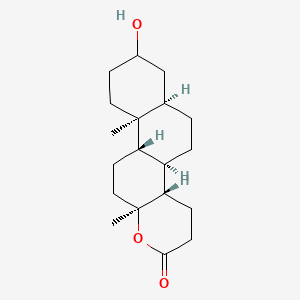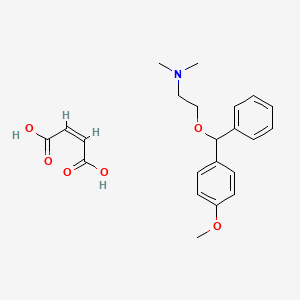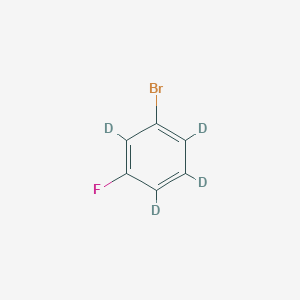
cis-Bicyclo-non-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bicyclo-non-2-en-4-one: is a bicyclic compound characterized by its unique structure, which includes a nonane ring with a double bond and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bicyclo-non-2-en-4-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves a diene and a dienophile under controlled conditions to yield the desired product . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions: cis-Bicyclo-non-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bond and ketone group can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
Applications De Recherche Scientifique
cis-Bicyclo-non-2-en-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism by which cis-Bicyclo-non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox processes in biological systems .
Comparaison Avec Des Composés Similaires
cis-Bicyclo-non-2-en-4-one can be compared with other bicyclic compounds, such as:
Bicyclo[4.3.0]nonene: Similar in structure but differs in the position of the double bond and functional groups.
Bicyclo[6.1.0]nonyne: Known for its strained-alkyne scaffold, used in bioorthogonal chemistry.
Bicyclo[4.2.0]oct-7-ene: Another bicyclic compound with different ring sizes and functional groups.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1S,7S)-bicyclo[5.2.0]non-2-en-4-one |
InChI |
InChI=1S/C9H12O/c10-9-5-3-7-1-2-8(7)4-6-9/h3,5,7-8H,1-2,4,6H2/t7-,8+/m1/s1 |
Clé InChI |
HLBFWPMIPLQDFY-SFYZADRCSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H]1CCC(=O)C=C2 |
SMILES canonique |
C1CC2C1CCC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


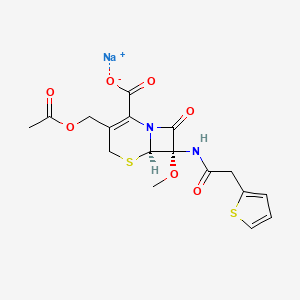

![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)

